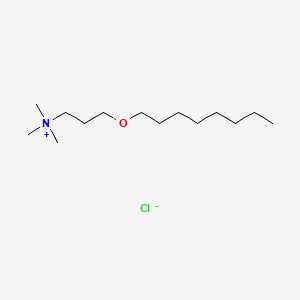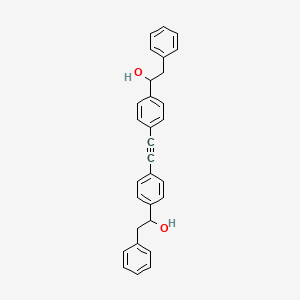
Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene is a complex organic compound with the molecular formula C30H26O2 It is known for its unique structure, which includes two phenyl rings connected by an acetylene group, with each phenyl ring further substituted by an alpha-hydroxyphenethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of alpha-hydroxyphenethyl bromide: This can be achieved by the bromination of alpha-hydroxyphenethyl alcohol using hydrobromic acid.
Coupling Reaction: The alpha-hydroxyphenethyl bromide is then reacted with phenylacetylene in the presence of a palladium catalyst to form the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetylene group can be reduced to form alkanes or alkenes.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of Bis(p-(alpha-hydroxyphenethyl)phenyl)ethane.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: Similar in having two phenyl rings but differs in the connecting group and substituents.
Diphenylacetylene: Similar in having an acetylene group connecting two phenyl rings but lacks the alpha-hydroxyphenethyl substituents.
Uniqueness
Bis(p-(alpha-hydroxyphenethyl)phenyl)acetylene is unique due to the presence of both the acetylene group and the alpha-hydroxyphenethyl substituents
Propiedades
| 96970-04-6 | |
Fórmula molecular |
C30H26O2 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
1-[4-[2-[4-(1-hydroxy-2-phenylethyl)phenyl]ethynyl]phenyl]-2-phenylethanol |
InChI |
InChI=1S/C30H26O2/c31-29(21-25-7-3-1-4-8-25)27-17-13-23(14-18-27)11-12-24-15-19-28(20-16-24)30(32)22-26-9-5-2-6-10-26/h1-10,13-20,29-32H,21-22H2 |
Clave InChI |
RGSCNPXSACHTGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(CC4=CC=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/no-structure.png)
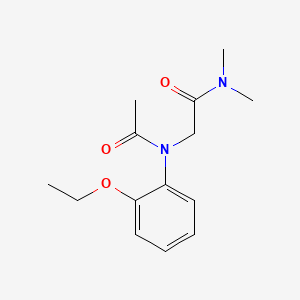
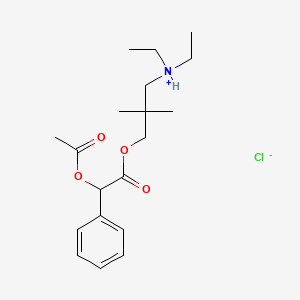

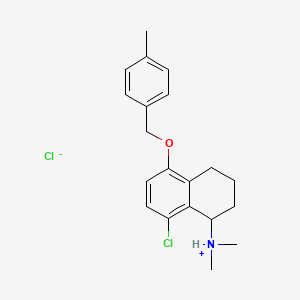
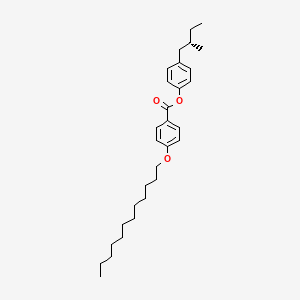
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)
